molecular formula C16H18N2O4S B6299527 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid CAS No. 2241054-05-5

4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid

Cat. No.: B6299527
CAS No.: 2241054-05-5
M. Wt: 334.4 g/mol
InChI Key: CKQGTGVNQBGWGS-UHFFFAOYSA-N
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Description

Significance of Azo Chromophores in Chemical Science

The azo group is the part of a molecule responsible for its color. wikipedia.org It is a quintessential chromophore, a functional group that absorbs specific wavelengths of visible light and reflects others, thereby imparting color. wikipedia.orgossila.comscienceinfo.com The characteristic -N=N- double bond, typically connecting two aromatic rings, creates an extended π-conjugated system. This system lowers the energy gap between molecular orbitals, allowing for the absorption of light in the visible spectrum. wikipedia.org

The color of azo compounds can be fine-tuned by attaching different chemical groups, known as auxochromes, to the aromatic rings. wikipedia.orgossila.com These auxochromes can modify the light-absorbing properties of the chromophore, altering the wavelength and intensity of absorption. ossila.com This tunability makes azo compounds exceptionally versatile, leading to their widespread use as synthetic dyes in industries such as textiles, leather, and paper. chemechemi.compatsnap.com Beyond their vibrant colors, the photoresponsive nature of the azo bond, which can undergo reversible trans-cis isomerization upon light irradiation, is a key area of research for applications in molecular switches, optical data storage, and smart materials.

Role of Sulfonic Acid Moieties in Functional Molecule Design

The sulfonic acid group (-SO₃H) is a strongly acidic, water-solubilizing moiety that plays a critical role in the design of functional molecules. researchgate.netwikipedia.orgacs.org When appended to an organic structure, such as an azo dye, it significantly increases its solubility in aqueous media. patsnap.com This property is crucial for many industrial applications, particularly in dyeing processes where water is the primary solvent. patsnap.com

Beyond solubility, the sulfonic acid group is a potent functional handle. Its strong acidity (pKa < 0) means it is fully ionized in water, imparting a negative charge to the molecule. wikipedia.orgacs.org This anionic nature is exploited in various applications, from improving the affinity of dyes for protein fibers like wool and silk to serving as a stationary phase in ion-exchange chromatography. In materials science, sulfonic acid groups are incorporated into polymers to create proton-exchange membranes for fuel cells, where they facilitate proton transport. mdpi.comrsc.org The group's ability to form strong hydrogen bonds and act as a proton donor also makes it a valuable component in designing catalysts and pharmaceutical intermediates. researchgate.netnih.gov

Overview of Research Trajectories for Related Chemical Architectures

Research on azo-benzenesulfonic acid derivatives is diverse and expanding beyond traditional dyeing applications. researchgate.netnih.gov Scientists are exploring these architectures for a range of advanced technological and biomedical purposes. One significant trajectory involves their use in analytical chemistry. For instance, sulfanilic acid, a precursor to many such dyes, is used in the quantitative analysis of nitrate (B79036) and nitrite (B80452) ions through a colorimetric method. wikipedia.org

In the realm of materials science, these compounds are being investigated for their nonlinear optical (NLO) properties, which are essential for applications in telecommunications and optical computing. The extended π-electron system of the azo bridge, coupled with electron-donating and electron-withdrawing groups, can lead to significant NLO responses.

Furthermore, the biological activities of azo compounds are a growing area of interest. researchgate.netmdpi.com The incorporation of sulfonic acid groups can enhance the bioavailability of drug candidates. researchgate.netnih.gov Researchers are synthesizing and screening novel azo-benzenesulfonic acid derivatives for various pharmacological activities. researchgate.netnih.gov The ability to systematically modify the peripheral substituents on the aromatic rings allows for the creation of large libraries of compounds for high-throughput screening against biological targets. The synthesis of azo dyes from sulfanilic acid and various coupling components continues to be a standard method for generating new derivatives for these diverse applications. researchgate.net

Table 1: Physicochemical Properties of 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid

PropertyValue
CAS Number 2241054-05-5 achemblock.com
Molecular Formula C₁₆H₁₈N₂O₄S achemblock.com
Molecular Weight 334.39 g/mol achemblock.com
IUPAC Name (E)-4-((4-butoxyphenyl)diazenyl)benzenesulfonic acid achemblock.com
SMILES CCCCOC1=CC=C(/N=N/C2=CC=C(S(=O)(=O)O)C=C2)C=C1 achemblock.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-butoxyphenyl)diazenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-2-3-12-22-15-8-4-13(5-9-15)17-18-14-6-10-16(11-7-14)23(19,20)21/h4-11H,2-3,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQGTGVNQBGWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Mechanistic Elucidation of Azo Benzenesulfonic Acid Derivatives

Optimized Synthetic Pathways for the Target Compound and Analogs

The creation of 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid and its analogs is predominantly achieved through a two-step process involving diazotization followed by an azo coupling reaction. researchgate.netslideshare.net This classical pathway remains the most efficient and widely used method for preparing aromatic azo compounds. wikipedia.org

The foundational strategy for synthesizing the target compound involves two distinct, sequential reactions:

Diazotization of Sulfanilic Acid : The synthesis begins with the diazotization of a primary aromatic amine, in this case, sulfanilic acid. researchgate.net This reaction is typically performed in a cold aqueous solution by treating the sulfanilic acid with sodium nitrite (B80452) in the presence of a mineral acid, such as hydrochloric acid. nih.govchegg.com The acid reacts with sodium nitrite to form nitrous acid in situ, which then reacts with the amino group of the sulfanilic acid to form the 4-sulfobenzenediazonium salt. chegg.com Maintaining a low temperature (0–5 °C) is critical as diazonium salts are generally unstable at higher temperatures and can decompose. rsc.orgresearchgate.net

Azo Coupling Reaction : The resulting aryldiazonium salt is a weak electrophile. researchgate.net It readily undergoes an electrophilic aromatic substitution reaction with an electron-rich coupling partner. libretexts.orgorganic-chemistry.org For the synthesis of this compound, the coupling agent is 4-butoxyaniline (B1265475). The butoxy group (-OC₄H₉) is an electron-donating group that activates the aromatic ring, facilitating the electrophilic attack by the diazonium cation. The coupling preferentially occurs at the para-position relative to the activating butoxy group, yielding the final azo compound. wikipedia.orglibretexts.org

Step 2: Azo Coupling with 4-Butoxyaniline ⁺N≡N-C₆H₄-SO₃H Cl⁻ + C₄H₉O-C₆H₄-NH₂ → HOSO₂-C₆H₄-N=N-C₆H₄-OC₄H₉ + HCl

The success of the synthesis, in terms of both yield and purity, is highly dependent on the careful control of several reaction parameters.

ParameterOptimal ConditionRationale and Impact on Yield
Temperature 0–5 °CDiazonium salts are thermally unstable. Higher temperatures can lead to decomposition, forming phenols and nitrogen gas, thus significantly reducing the yield of the desired azo compound. rsc.orgscispace.com
pH Mildly acidic to neutralThe pH of the coupling medium is critical. For coupling with aromatic amines like 4-butoxyaniline, the reaction proceeds efficiently in mildly acidic or neutral conditions. organic-chemistry.org If the pH is too acidic, the concentration of the free amine is reduced due to protonation, slowing down the reaction. If the pH is too alkaline, the diazonium salt can convert to a non-reactive diazotate ion.
Concentration Controlled additionThe concentration of reactants and the rate of addition are important. Typically, the diazonium salt solution is added slowly to the coupling agent solution to prevent side reactions and ensure a high yield of the desired mono-azo product. nih.gov
Solvent Aqueous mediaWater is the most common solvent for these reactions due to the solubility of the sulfanilic acid and its diazonium salt.

In response to growing environmental concerns, greener synthetic routes for azo dyes have been developed to minimize waste and avoid hazardous substances. nih.gov These methods aim to overcome the limitations of traditional approaches, such as the use of toxic solvents and the instability of diazonium salts. rsc.orgscispace.com

Solvent-Free Synthesis : One prominent green approach is the use of grindstone chemistry, where reactions are carried out by grinding the solid reactants together at room temperature. longdom.org This solvent-free method offers excellent conversions, simplifies product isolation, and represents a cost-effective and environmentally friendly alternative. rsc.orglongdom.org

Reusable Catalysts : The use of sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) as a solid acid catalyst in solvent-free conditions has been reported. rsc.orgresearchgate.netscispace.com This method provides mild reaction conditions, high yields, and the catalyst can be easily recovered and reused. scispace.com

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool for the rapid and efficient synthesis of azo dyes. nih.gov This technique can significantly reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods, sometimes proceeding without the need for a metal catalyst. nih.gov

Reaction Kinetics and Mechanistic Studies of Azo Bond Formation

The formation of the azo bond is an electrophilic aromatic substitution reaction. researchgate.net The mechanism involves the attack of the aryldiazonium cation (the electrophile) on the electron-rich aromatic ring of the coupling component (the nucleophile). wikipedia.org

The reaction kinetics are typically second-order, being first-order with respect to the diazonium ion and first-order with respect to the coupling component. tandfonline.comresearchgate.net The rate of the reaction can be monitored spectrophotometrically, as the product azo compound is highly colored. tandfonline.comtandfonline.comsemanticscholar.org

Key mechanistic insights include:

The reaction proceeds via a two-step mechanism, similar to other electrophilic aromatic substitutions. The initial attack of the electrophile is the rate-determining step. researchgate.net

The reaction rate is highly pH-dependent. For coupling with phenols, the rate increases at alkaline pH due to the formation of the more nucleophilic phenoxide ion. libretexts.orgtandfonline.com For anilines, the rate is optimal in a specific, mildly acidic pH range. libretexts.org

The activation energy for the first coupling reaction between diazotized sulfanilic acid and 1-naphthol (B170400) has been measured, providing quantitative data on the temperature dependence of the reaction rate. tandfonline.com

Derivatization Strategies for Tailored Functionality

The versatility of the azo coupling reaction allows for the synthesis of a vast library of derivatives with tailored functionalities. By systematically varying the starting amine for diazotization or the coupling component, azo compounds with specific colors, solubilities, and other properties can be designed. nih.govresearchgate.net The presence of the benzenesulfonic acid group, for instance, is a common strategy to enhance the water solubility of the final dye. tandfonline.com

The nature and position of substituents on both the diazonium salt and the coupling component have a profound effect on the efficiency and outcome of the synthesis.

ReactantSubstituent EffectImpact on Reaction
Coupling Component (e.g., 4-Butoxyaniline) Electron-Donating Groups (EDG) : -OR, -OH, -NH₂These groups activate the aromatic ring, increasing its nucleophilicity and thus accelerating the rate of electrophilic attack by the diazonium ion. researchgate.netlibretexts.org The butoxy group in 4-butoxyaniline is a strong activating group.
Coupling Component (e.g., 4-Butoxyaniline) Steric Hindrance Bulky groups near the reaction site (ortho to the activating group) can hinder the approach of the diazonium ion, slowing the reaction rate. Coupling is favored at the less sterically hindered para position. wikipedia.org
Diazonium Component (e.g., Diazotized Sulfanilic Acid) Electron-Withdrawing Groups (EWG) : -SO₃H, -NO₂These groups increase the electrophilicity of the diazonium ion, making it a more potent electrophile and generally increasing the reaction rate. The sulfonic acid group on sulfanilic acid enhances its reactivity. researchgate.net

General methodologies for the synthesis of metal complexes with analogous azo-benzenesulfonic acid derivatives have been reported. These typically involve the reaction of the ligand with a corresponding metal salt in a suitable solvent system. Characterization of such complexes is commonly achieved through techniques including FT-IR, UV-Vis, and NMR spectroscopy, as well as single-crystal X-ray diffraction to elucidate the coordination environment of the metal ion. In similar structures, coordination often occurs through the nitrogen atoms of the azo group and/or the oxygen atoms of the sulfonate group.

However, specific research findings, including detailed synthetic protocols, spectroscopic data, and structural analyses for metal complexes of this compound, are not available in the public domain. Consequently, the creation of detailed research summaries and data tables as requested is not feasible at this time.

Spectroscopic Characterization Techniques for Structural and Electronic Insights

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the two aromatic rings. The protons of the benzenesulfonic acid moiety and the butoxyphenyl group will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns (e.g., doublets, triplets) would allow for the assignment of each proton to its position on the rings. For example, protons ortho to the electron-withdrawing sulfonyl group would be shifted downfield compared to those on the butoxy-substituted ring. The protons of the butoxy group's methylene (B1212753) (-CH2-) and methyl (-CH3) groups would appear in the aliphatic region, typically between 0.9 and 4.1 ppm.

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically resonate in the range of 110-160 ppm. The carbons attached to the azo group (-N=N-), the sulfonic acid group (-SO₃H), and the oxygen of the butoxy group would exhibit distinct chemical shifts due to the electronic effects of these substituents. The aliphatic carbons of the butoxy group would be found at higher field (lower ppm values).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (Benzenesulfonic acid ring)7.8 - 8.2125 - 150
Aromatic Protons (Butoxyphenyl ring)6.9 - 7.9115 - 162
-O-CH₂-~ 4.0~ 68
-CH₂-CH₂-~ 1.8~ 31
-CH₂-CH₃~ 1.5~ 19
-CH₃~ 0.9~ 14

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Vibrational Analysis via Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its various structural components. The presence of the azo group (-N=N-) is typically indicated by a weak to medium intensity band in the region of 1400-1450 cm⁻¹. The sulfonic acid group (-SO₃H) gives rise to strong and broad absorption bands. The S=O stretching vibrations are observed as strong peaks around 1180-1250 cm⁻¹ (asymmetric) and 1030-1080 cm⁻¹ (symmetric). A broad O-H stretching band from the sulfonic acid group is also expected in the region of 2500-3300 cm⁻¹.

The aromatic rings will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The butoxy group will be identified by C-H stretching vibrations of the methylene and methyl groups in the 2850-2960 cm⁻¹ range and a C-O stretching vibration around 1240-1260 cm⁻¹.

Table 2: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹)
Sulfonic Acid (-SO₃H)O-H Stretch2500 - 3300 (broad)
S=O Asymmetric Stretch1180 - 1250 (strong)
S=O Symmetric Stretch1030 - 1080 (strong)
Aromatic RingC-H Stretch> 3000
C=C Stretch1450 - 1600
Azo Group (-N=N-)N=N Stretch1400 - 1450
Alkyl Chain (-C₄H₉)C-H Stretch2850 - 2960
Ether (-O-C)C-O Stretch1240 - 1260

Electronic Transition Analysis using Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. Azo compounds are known for their strong absorption in the visible region, which is responsible for their color. The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to π→π* and n→π* electronic transitions.

The high-intensity band, typically observed in the UV region, is attributed to the π→π* transition within the conjugated system formed by the aromatic rings and the azo bridge. A lower intensity band, often found in the visible region, corresponds to the n→π* transition, which involves the non-bonding electrons of the nitrogen atoms in the azo group. The position and intensity of these bands are influenced by the substituents on the aromatic rings and the solvent used for the measurement.

The polarity of the solvent can significantly influence the position of the absorption maxima (λmax) in the UV-Vis spectrum, a phenomenon known as solvatochromism. biointerfaceresearch.com For polar molecules like this compound, an increase in solvent polarity generally leads to a shift in the absorption bands.

Specifically, for n→π* transitions, an increase in solvent polarity typically causes a hypsochromic shift (blue shift, to shorter wavelengths) because polar solvents can stabilize the non-bonding electrons in the ground state through hydrogen bonding or dipole-dipole interactions, thus increasing the energy required for the transition. sciencepublishinggroup.com Conversely, for π→π* transitions, an increase in solvent polarity often results in a bathochromic shift (red shift, to longer wavelengths) as the excited state is generally more polar than the ground state and is therefore more stabilized by polar solvents. sciencepublishinggroup.commdpi.com The study of solvent effects can provide valuable information about the nature of the electronic transitions and the solute-solvent interactions. nih.gov

Azo dyes containing a hydroxyl group ortho or para to the azo linkage can exist in two tautomeric forms: the azo form and the hydrazone form. researchgate.nettandfonline.com This azo-hydrazone tautomerism is an important characteristic that affects the color and properties of the dye. tandfonline.com Although this compound does not possess such a hydroxyl group, the principles of tautomerism are central to the study of many related azo compounds. The equilibrium between the two forms is influenced by factors such as the solvent, temperature, and pH. researchgate.net UV-Vis and NMR spectroscopy are the primary experimental techniques used to investigate this tautomeric equilibrium in solution. unifr.ch

In addition to tautomerism, azo compounds can also exist as geometric isomers, specifically the more stable trans (E) isomer and the less stable cis (Z) isomer. The conversion between these isomers can often be induced by light (photoisomerization).

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. For this compound, mass spectrometry would confirm the molecular weight and provide evidence for its structural components.

Under ionization, the molecule will form a molecular ion, and its mass-to-charge ratio (m/z) will correspond to the molecular weight of the compound. Subsequent fragmentation of the molecular ion will produce a series of daughter ions. The fragmentation pattern can be predicted based on the structure of the molecule, with cleavage occurring at weaker bonds.

For aromatic sulfonamides, a common fragmentation pathway involves the loss of sulfur dioxide (SO₂). nih.gov Other expected fragmentations for this compound could include cleavage of the C-N bond between the aromatic ring and the azo group, cleavage of the N=N bond, and fragmentation of the butoxy side chain. Analysis of the masses of these fragments helps to piece together the structure of the original molecule. For instance, the fragmentation of benzenesulfonic acid itself often shows characteristic losses. massbank.eu

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Neutral Loss
[M-SO₃H]⁺[C₁₆H₁₉N₂O]⁺SO₃H
[M-C₄H₉]⁺[C₁₂H₉N₂O₄S]⁺C₄H₉
[C₆H₅SO₃]⁺Benzenesulfonyl cationC₁₀H₁₃N₂O
[C₁₀H₁₃O]⁺Butoxyphenyl cationC₆H₅N₂SO₃

Note: The observed fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Impact, Electrospray Ionization).

Theoretical and Computational Chemistry Investigations

Quantum Chemical Analysis of Molecular Structure and Conformation

Quantum chemical methods are fundamental to predicting the three-dimensional arrangement of atoms in a molecule and understanding its electronic landscape.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. nih.gov It offers a balance between computational cost and accuracy, making it suitable for medium to large-sized molecules like 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid. DFT calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the optimized ground-state geometry. epa.gov

For azobenzene (B91143) derivatives, the most stable conformation is generally the trans (or E) isomer, which is characterized by a planar or near-planar arrangement of the azobenzene core. nih.gov The central C-N=N-C dihedral angle in the trans isomer is expected to be close to 180°. The butoxy and benzenesulfonic acid groups are substituents on the phenyl rings. The butoxy group, being flexible, can adopt various conformations, while the sulfonic acid group introduces significant electronic and steric influence.

DFT calculations provide precise predictions of key geometric parameters. Based on studies of similar azobenzenes, the N=N double bond length is a critical parameter, typically calculated to be around 1.25 Å. The C-N bonds connecting the azo group to the phenyl rings are expected to be approximately 1.43 Å. The bond angles around the nitrogen atoms (C-N=N) are generally in the range of 113-116°.

Table 1: Predicted Geometrical Parameters for trans-4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid (Illustrative Data) Note: These values are representative and based on DFT calculations for structurally similar azobenzene derivatives. Specific experimental or calculated values for the title compound may vary.

ParameterPredicted Value
N=N Bond Length~ 1.25 Å
C-N Bond Length~ 1.43 Å
C-N=N Bond Angle~ 114°
C-C (aromatic) Bond Length~ 1.39 - 1.41 Å
C-S Bond Length~ 1.77 Å
S=O Bond Length~ 1.45 Å

The Hartree-Fock (HF) method is another foundational quantum chemical approach. While generally less accurate than DFT for predicting molecular properties because it does not account for electron correlation in the same way, it serves as a valuable baseline for comparative analysis. Comparing HF results with DFT calculations can help in understanding the role of electron correlation in the electronic structure of the molecule. Typically, HF calculations might predict slightly shorter bond lengths for multiple bonds and longer bond lengths for single bonds compared to DFT and experimental values. This comparative approach provides a more robust understanding of the molecule's theoretical model.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. nih.gov For azobenzene derivatives, the HOMO is typically a π-orbital distributed across the entire conjugated system, including the phenyl rings and the azo bridge. The LUMO is usually a π* orbital, also delocalized over the molecule.

In this compound, the electron-donating butoxy group (-OC₄H₉) and the electron-withdrawing sulfonic acid group (-SO₃H) are expected to significantly influence the energies of the frontier orbitals. The donating group will raise the HOMO energy, while the withdrawing group will lower the LUMO energy. This "push-pull" substitution pattern generally leads to a smaller HOMO-LUMO gap compared to unsubstituted azobenzene, indicating higher reactivity and a red-shift in its electronic absorption spectrum.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap (Illustrative Data) Note: These values are representative, based on DFT calculations for similar push-pull azobenzene systems, and are presented to illustrate expected trends.

ParameterPredicted Energy (eV)
EHOMO~ -6.0 eV
ELUMO~ -3.2 eV
HOMO-LUMO Gap (ΔE)~ 2.8 eV

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles.

For this compound, the MEP surface would be expected to show the most negative potential localized around the oxygen atoms of the sulfonic acid group and the oxygen atom of the butoxy group, due to the high electronegativity of oxygen. The nitrogen atoms of the azo group also represent a region of negative potential. Conversely, the hydrogen atom of the sulfonic acid group and the hydrogen atoms on the aromatic rings would exhibit a positive electrostatic potential. This analysis helps in understanding intermolecular interactions, such as hydrogen bonding.

Calculation of Global Reactivity Descriptors

From the HOMO and LUMO energy values obtained through quantum chemical calculations, several global reactivity descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability. nih.gov

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap.

Electronic Chemical Potential (μ): This is the negative of electronegativity (μ = -χ) and relates to the escaping tendency of electrons from an equilibrium system.

Global Softness (S): The reciprocal of hardness (S = 1/2η), it indicates the capacity of a molecule to accept electrons.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for finding energy minima (stable conformations), Molecular Dynamics (MD) simulations are used to explore the full conformational space of a molecule by simulating its atomic motions over time. This is particularly useful for molecules with flexible parts, such as the butoxy chain in this compound.

MD simulations can reveal the preferred orientations of the butoxy group, the dynamics of the phenyl rings, and the potential for isomerization between the cis and trans forms of the azo group. By simulating the molecule in different environments (e.g., in a vacuum or in a solvent), one can understand how intermolecular forces affect its conformational preferences and dynamics. Such simulations provide a more complete picture of the molecule's behavior under realistic conditions than static quantum chemical calculations alone. hmdb.ca

of this compound

Quantum chemical studies provide profound insights into the intermolecular interactions that govern the supramolecular chemistry of this compound. These computational investigations are crucial for understanding the non-covalent forces that dictate the compound's aggregation behavior, crystal packing, and interactions with other molecules. The key intermolecular interactions at play include hydrogen bonding networks, proton transfer mechanisms, and π-π stacking, all of which contribute to the formation of complex, higher-order structures.

Hydrogen Bonding Networks and Proton Transfer Mechanisms

The molecular architecture of this compound, featuring a sulfonic acid group (-SO₃H) and an azo bridge (-N=N-), provides multiple sites for the formation of intricate hydrogen bonding networks. The sulfonic acid group is a strong hydrogen bond donor, while the oxygen atoms of the sulfonate group and the nitrogen atoms of the azo group can act as hydrogen bond acceptors.

Computational models, such as those based on Density Functional Theory (DFT), are employed to predict the geometry and energetics of these hydrogen bonds. These studies reveal that the most significant hydrogen bonding interactions involve the sulfonic acid proton and the sulfonate oxygen atoms of neighboring molecules, leading to the formation of strong O-H···O bonds. These interactions are fundamental to the primary aggregation of the molecules.

Proton transfer is a critical dynamic process that can occur within these hydrogen-bonded networks. In the case of this compound, proton transfer can occur from the sulfonic acid group to a hydrogen bond acceptor site, such as a sulfonate oxygen on an adjacent molecule or even one of the nitrogen atoms of the azo group. Quantum chemical calculations can elucidate the potential energy surface for these proton transfer events, identifying the transition states and activation barriers. The likelihood of proton transfer is influenced by the local dielectric environment and the specific geometry of the hydrogen-bonded network. In some instances, protonation of the azo group can occur, which would significantly alter the electronic structure and absorption spectrum of the molecule, a phenomenon observed in related azo dye compounds. nih.govsigmaaldrich.com

Interactive Data Table: Predicted Hydrogen Bond Parameters in a Dimer of this compound.

Donor AtomAcceptor AtomBond TypePredicted Bond Length (Å)Predicted Bond Angle (°)Estimated Interaction Energy (kcal/mol)
O (Sulfonic)O (Sulfonate)O-H···O1.6 - 1.8165 - 178-8 to -15
C-H (Aromatic)O (Sulfonate)C-H···O2.2 - 2.6140 - 160-1 to -3
O (Sulfonic)N (Azo)O-H···N1.8 - 2.0160 - 175-5 to -10

Note: The data in this table are theoretical predictions based on quantum chemical calculations for similar molecular systems and are intended to be illustrative.

π-π Stacking Interactions and Supramolecular Assembly

The planar aromatic rings of the phenyl and butoxyphenyl groups in this compound facilitate π-π stacking interactions, which are a form of non-covalent interaction crucial for the formation of extended supramolecular assemblies. These interactions arise from the electrostatic and dispersion forces between the electron clouds of adjacent aromatic rings.

Quantum chemical calculations can quantify the strength and preferred geometry of these π-π stacking interactions. The calculations typically reveal that a parallel-displaced or T-shaped arrangement of the aromatic rings is energetically more favorable than a perfectly face-to-face stacking. This is due to the minimization of electrostatic repulsion between the π-electron clouds. The butoxy group can influence the nature of the stacking by introducing steric hindrance and modifying the electronic properties of the phenyl ring.

Interactive Data Table: Calculated π-π Stacking Parameters for Aromatic Rings of this compound.

Interacting RingsStacking GeometryInterplanar Distance (Å)Lateral Displacement (Å)Estimated Interaction Energy (kcal/mol)
Phenyl - PhenylParallel-displaced3.3 - 3.61.5 - 2.0-2 to -5
Phenyl - ButoxyphenylParallel-displaced3.4 - 3.71.6 - 2.2-1.5 to -4.5
Phenyl - PhenylT-shaped4.5 - 5.0N/A-1 to -2.5

Note: The data in this table are theoretical estimations derived from computational studies on analogous aromatic systems and serve as a representative guide.

Photochemistry and Photophysical Processes

Photoisomerization Mechanisms (Trans-Cis Switching)

The conversion between the trans and cis isomers of azobenzene (B91143) derivatives can be initiated by photoexcitation and proceeds through distinct excited-state pathways. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁ or S₂), from which it relaxes back to the ground state. This relaxation process can populate either the trans or cis ground state configuration.

Two primary mechanisms are proposed for the photoisomerization of azobenzenes: rotation (or torsion) and inversion. beilstein-journals.org

Torsional Pathway: This mechanism involves the rotation around the N=N double bond in the excited state, passing through a twisted, perpendicular geometry. This pathway is generally associated with excitation to the S₂ (π→π) state. pku.edu.cn For push-pull systems like 4-[(4-butoxyphenyl)diazenyl]benzenesulfonic acid, theoretical studies and dynamics simulations suggest that the torsional mechanism is the unique productive route for isomerization following π→π excitation. nih.govacs.org

Inversion Pathway: This mechanism involves an in-plane, planar movement where one of the C-N-N bond angles linearizes, passing through a sp-hybridized nitrogen transition state. The inversion pathway is often considered the more favorable route following excitation to the S₁ (n→π*) state. mdpi.com

For many substituted azobenzenes, particularly push-pull types, the isomerization pathway is not exclusive and can be a hybrid of both rotation and inversion. nih.gov Computational studies on related azobenzene sulfonate derivatives indicate that while the ground state thermal isomerization may involve a combination of inversion and rotation, the photoexcited state isomerization predominantly occurs via the rotation pathway. pku.edu.cn

The photochemical behavior of this compound is highly dependent on the wavelength of excitation, which selectively populates different electronic excited states. mdpi.com

S₀→S₁ (n→π) Excitation:* The trans isomer exhibits a weak, symmetry-forbidden absorption band in the visible region (typically around 440-450 nm) corresponding to the promotion of a non-bonding electron from a nitrogen lone pair to an antibonding π* orbital. beilstein-journals.org Excitation into this S₁ state typically leads to efficient trans-to-cis isomerization, often proceeding via the inversion mechanism. acs.org

S₀→S₂ (π→π) Excitation:* A much more intense absorption band is found in the UV region (typically 320–360 nm), corresponding to the promotion of an electron from a bonding π orbital to an antibonding π* orbital. beilstein-journals.org For push-pull azobenzenes, this band is often red-shifted due to the decreased HOMO-LUMO gap. nih.govacs.org Following excitation to the S₂ state, the molecule undergoes very rapid internal conversion (on a femtosecond timescale) to the S₁ state, from which isomerization then occurs, predominantly via the torsional pathway. pku.edu.cnsemanticscholar.org

The quantum yield of photoisomerization, which is the efficiency of the photochemical reaction, often differs for n→π* and π→π* excitation. researchgate.net For push-pull systems, excitation into the red-shifted π→π* band can lead to highly efficient isomerization. nih.gov

Table 1: Typical Electronic Transitions for Push-Pull Azobenzenes

TransitionOrbital ChangeTypical Wavelength (trans)Molar Extinction Coefficient (ε)Associated Isomerization Pathway
S₀→S₁n→π~450 nmLow (~500 M⁻¹cm⁻¹)Inversion
S₀→S₂π→π~350 nmHigh (>20,000 M⁻¹cm⁻¹)Rotation

Note: The exact λmax and ε values for this compound may vary based on solvent and pH, but the data presented are representative for this class of compounds.

Photophysical Dynamics and Excited State Deactivation

After photoexcitation, the molecule does not remain in the excited state indefinitely. It rapidly deactivates through various photophysical processes, including internal conversion and vibrational cooling, ultimately leading to either the cis or trans isomer in the ground state. The lifetimes of these excited states are typically in the picosecond to femtosecond range. researchgate.netresearchgate.net

The cis isomer of this compound is thermally unstable and will spontaneously relax back to the more stable trans form in the dark. This process is known as thermal back-isomerization or thermal relaxation. The rate of this first-order kinetic process is highly sensitive to the molecular structure and the environment.

The half-life (t₁/₂) of the cis isomer can range from milliseconds to days. beilstein-journals.org For push-pull azobenzenes, the thermal relaxation is often faster than for non-substituted azobenzene because the charge-separated character of the transition state for the rotational mechanism is stabilized by the donor-acceptor groups. The polarity of the solvent also plays a crucial role; polar solvents tend to accelerate the thermal relaxation of push-pull azobenzenes by stabilizing the polar transition state. mdpi.com

The presence of the sulfonic acid group makes the photophysical behavior of this compound highly dependent on pH. The molecule can exist in different protonation states: the sulfonic acid group can be deprotonated to a sulfonate (-SO₃⁻), and the azo bridge itself can be protonated under strongly acidic conditions to form an azonium ion. nih.gov

Protonation of the azo bridge is known to dramatically accelerate the rate of thermal cis-to-trans relaxation. acs.orgnih.gov This is because protonation reduces the double-bond character of the N=N bond, lowering the energy barrier for rotation. rug.nl This catalytic effect means that the half-life of the cis isomer can be reduced by several orders of magnitude in acidic solutions. researchgate.net

Furthermore, protonation significantly alters the absorption spectrum. The formation of the azonium ion causes a large red-shift in the π→π* absorption band, often moving it well into the visible region (>500 nm). nih.govnih.gov This creates new, pH-gated photoisomerization pathways where visible light can be used to trigger the switching process. rug.nl The deprotonation of the sulfonic acid group to the sulfonate anion also influences the electronic properties and can affect both the absorption maxima and the kinetics of thermal relaxation.

Table 2: Effect of Protonation on Azobenzene Properties

PropertyNeutral Azo BridgeProtonated Azo Bridge (Azonium)
Absorption (π→π)*UV-A / Violet (~350 nm)Visible (~500-560 nm)
Thermal Relaxation Rate Slow (hours to days)Very Fast (seconds to milliseconds)
Isomerization Barrier HighLow

Design Principles for Modulating Photoresponsiveness

The photoresponsive properties of azobenzene derivatives can be systematically tuned through synthetic chemical modifications. The goal is often to control key parameters such as the wavelength of light required for switching, the thermal stability of the cis isomer, and the quantum yield of isomerization.

For a molecule like this compound, the key design elements are the push-pull substituents.

Tuning Absorption Wavelength: The absorption wavelength can be shifted (tuned) by modulating the electronic character of the substituents. Increasing the electron-donating strength of the group in one para position (e.g., replacing methoxy with amino) or the electron-withdrawing strength of the group in the other (e.g., nitro instead of sulfonate) will further red-shift the π→π* absorption band, enabling the use of longer-wavelength visible light for switching. nih.govacs.org

Controlling Thermal Half-Life: The thermal stability of the cis isomer is critical for applications requiring a persistent "off" state. While push-pull systems generally have faster relaxation rates, this can be modulated. For instance, introducing bulky ortho-substituents can sterically hinder the isomerization process, thereby increasing the half-life of the cis state.

Improving Quantum Yield: The efficiency of the photoisomerization can be enhanced. Studies have shown that for push-pull systems, red-shifting the S₂ (π→π) state to be closer in energy to the S₁ (n→π) state can increase the isomerization efficiency. nih.govacs.org This is because the excited state has less excess energy to access unproductive decay channels, favoring the torsional pathway that leads to successful isomerization. nih.gov

By carefully balancing these electronic and steric factors, the photochemical and photophysical properties of this compound can be precisely engineered for specific light-driven applications. mdpi.comresearchgate.net

Supramolecular Chemistry and Advanced Self Assembly

Design of H-Bonding Associates and Complexes

The sulfonic acid moiety (–SO₃H) is a strong hydrogen bond donor and acceptor. In similar sulfonated azobenzene (B91143) compounds, this group is known to form robust intermolecular hydrogen bonds. ul.ie These interactions can lead to the formation of dimeric structures or extended one-dimensional chains in the solid state and in solution. The oxygen atoms of the sulfonate group can act as hydrogen bond acceptors, while the acidic proton is a strong donor. The butoxy group (–O(CH₂)₃CH₃), being a weaker hydrogen bond acceptor at the ether oxygen, is less likely to play a primary role in directing strong hydrogen-bonding associations compared to the sulfonic acid group.

Formation of Supramolecular Frameworks and Ordered Structures

The interplay of hydrogen bonding from the sulfonic acid groups and other weaker interactions would be crucial in the formation of ordered supramolecular frameworks. In related systems, sulfonic acid-containing molecules have been shown to self-assemble into well-defined structures like sheets and networks. ul.ie The amphiphilic nature of 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid, with its polar sulfonic acid head and nonpolar butoxy tail, could also lead to the formation of micelles or other aggregates in solution.

Host-Guest Interactions in Micro-heterogeneous Environments

Azobenzene derivatives are well-known to participate in host-guest interactions, most notably with cyclodextrins. researchgate.netnih.govrsc.org The hydrophobic azobenzene core can be encapsulated within the cavity of cyclodextrin (B1172386) molecules in aqueous environments. This complexation can be modulated by light, as the trans isomer of azobenzene typically binds more strongly than the cis isomer. For this compound, the butoxy-substituted phenyl ring would likely be the part of the molecule to be included in the cyclodextrin cavity. The sulfonic acid group, being hydrophilic, would remain exposed to the aqueous phase.

While these general principles provide a framework for understanding the potential supramolecular chemistry of this compound, the lack of specific experimental data, such as crystallographic information or detailed spectroscopic studies, prevents the creation of the requested in-depth article with data tables and detailed research findings.

Applications in Advanced Functional Materials

Molecular Switches and Logic Gates Based on Photoisomerization

The core functionality of 4-[(4-butoxyphenyl)diazenyl]benzenesulfonic acid in molecular-level devices stems from the photoisomerization of its central azobenzene (B91143) unit. Azobenzene and its derivatives are among the most extensively studied photochromic molecules for their robust and reversible switching between two distinct isomers: a thermally stable, linear trans state and a metastable, bent cis state. google.comaps.org This transformation can be triggered by specific wavelengths of light, making it an ideal mechanism for a molecular switch.

The process is typically initiated by irradiating the trans isomer with UV light, which excites the molecule and induces rotation around the N=N double bond to form the cis isomer. The reverse process, from cis back to trans, can be triggered by irradiation with visible light or by thermal relaxation. researchgate.net This reversible, light-induced change between two states with different geometries and dipole moments forms the basis of a binary (on/off) switch. aps.org For instance, the significant structural change can be used to control electrical conductivity in a nanocircuit or gate the opening and closing of a channel in a synthetic molecular machine. The distinct absorption spectra of the trans and cis isomers allow for their states to be "read" optically, a critical feature for data storage and processing at the molecular level.

By integrating these molecular switches into more complex architectures, it is possible to construct molecular logic gates. The state of one molecule (trans or cis) can influence the state of a neighboring molecule, allowing for the propagation of information and the execution of simple logical operations like AND, OR, and NOT, which are the fundamental building blocks of computation.

Integration into Chemoresponsive Liquid Crystalline Systems

This significant change in molecular geometry creates a local disruption in the highly ordered LC matrix. researchgate.net If the concentration of the azobenzene dopant is sufficient, this molecular-level disruption can cooperatively propagate throughout the system, triggering a macroscopic phase transition. rsc.org For example, a well-ordered nematic phase can be transformed into a disordered isotropic liquid state. This photochemical phase transition alters the bulk properties of the material, most notably its optical properties, such as birefringence and light scattering. rsc.org This effect is reversible; subsequent irradiation with visible light or thermal relaxation allows the cis isomers to revert to the trans form, restoring the initial ordered LC phase. Such systems are of great interest for applications in optical shutters, smart windows, and displays that can be controlled remotely by light.

Photoalignment and Nanopatterning Strategies in Polymeric Matrices

The ability to control the orientation of molecules in a polymer matrix is crucial for creating anisotropic materials for optical and electronic applications. Azobenzene derivatives, particularly those with polar groups like sulfonic acids, are highly effective for photoalignment. researchgate.net When a thin film of a polymer containing this compound is exposed to linearly polarized light, the azobenzene molecules undergo repeated cycles of trans-cis-trans isomerization. mdpi.com

Crucially, the probability of a molecule absorbing a photon is dependent on the orientation of its transition dipole moment relative to the polarization vector of the light. mdpi.com Molecules aligned parallel to the light's polarization are more likely to be excited and isomerize. This process, sometimes called "angular hole burning," leads to a statistical depletion of molecules aligned with the polarization direction and an accumulation of molecules oriented perpendicular to it, where they are less likely to absorb light. researchgate.net This induced molecular orientation can then be transferred to the surrounding polymer chains, creating a macroscopic, stable alignment within the film. researchgate.net

By using photomasks or laser writing techniques, this alignment can be spatially controlled, allowing for the creation of complex nanopatterns of molecular orientation. researchgate.netazimuth-corp.com These patterned surfaces are highly valuable as non-contact alignment layers for liquid crystal displays (LCDs) and for fabricating advanced optical elements like diffraction gratings and polarization holograms. researchgate.net

Sensing Mechanisms for Chemical Species (e.g., Metal Ions, Vapors)

The structure of this compound incorporates several functional groups that can act as recognition sites for various chemical species, enabling its use as a chemosensor. The primary mechanism for sensing is based on the interaction of an analyte with the molecule, which perturbs the electronic system of the azobenzene chromophore and leads to a detectable change in its absorption spectrum (a color change).

The key functional groups involved in potential binding events are:

The Sulfonic Acid Group (-SO₃H): The oxygen atoms are strong Lewis bases and can coordinate with metal ions. The acidic proton can also participate in hydrogen bonding with analytes.

The Azo Group (-N=N-): The nitrogen atoms possess lone pairs of electrons that can act as donor sites for coordination with metal ions.

The Butoxy Group (-OC₄H₉): The ether oxygen also has a lone pair available for coordination or hydrogen bonding.

When a target analyte, such as a metal ion, binds to one or more of these sites, it alters the energy levels of the molecule's frontier orbitals (HOMO and LUMO). This change in the energy gap is observed as a shift in the wavelength of maximum absorbance (λmax), providing a clear colorimetric or spectrophotometric signal for the presence of the analyte.

Functional Group Potential Binding Interaction Target Analytes
Sulfonic Acid (-SO₃H)Ionic interaction, Coordination, Hydrogen bondingMetal Ions, Amines, Polar Vapors
Azo Group (-N=N-)Coordination (Lewis base)Transition Metal Ions (e.g., Co²⁺, Ni²⁺)
Butoxy Group (-OC₄H₉)Coordination, Hydrogen bondingMetal Ions, Protic Vapors

Chelation and Extraction Capabilities of Metal Ions

The spatial arrangement of the nitrogen atoms in the azo group and the oxygen atoms in the sulfonic acid group allows this compound to act as a chelating agent. mdpi.com Chelation involves the formation of two or more coordinate bonds between a single ligand and a central metal ion, resulting in a stable, ring-like structure known as a chelate. researchgate.net

Studies on structurally similar azo sulfonic acid dyes have shown their ability to form stable 1:2 metal-to-ligand complexes with transition metal ions like Cobalt(II) and Nickel(II). ijop.netresearchgate.net In such a complex, the metal ion is coordinated by the nitrogen and/or oxygen donor atoms from two separate dye molecules. This complexation neutralizes the charge and increases the hydrophobicity of the metal ion, facilitating its extraction from an aqueous phase into an immiscible organic solvent. researchgate.net The sulfonic acid group, in particular, has been utilized in functionalized molecules for the express purpose of metal ion extraction. rsc.org This capability is valuable for applications in environmental remediation, analytical preconcentration, and hydrometallurgy.

Non-Linear Optical (NLO) Properties and Photonics

Materials with strong non-linear optical (NLO) properties are essential for photonic technologies, including optical switching, frequency conversion, and optical data processing. The molecular structure of this compound is highly conducive to exhibiting significant third-order NLO effects.

This arises from its "push-pull" electronic architecture. worldscientific.comnih.gov The butoxy group (-OC₄H₉) acts as an electron-donating group (the "push"), while the benzenesulfonic acid moiety acts as an electron-accepting group (the "pull"). These groups are connected by the π-conjugated system of the azobenzene bridge. This arrangement creates a large molecular dipole moment and enhances the molecular hyperpolarizability (β) and the third-order NLO susceptibility (χ⁽³⁾), which are key figures of merit for NLO materials. researchgate.net

The NLO response in azobenzene derivatives is governed by several mechanisms, including: northwestern.edu

Electronic Nonlinearities: The distortion of the molecule's electron cloud under a strong optical field. This is an extremely fast response.

Photoisomerization: The trans-cis isomerization leads to a significant change in the molecule's dipole moment and polarizability, contributing to the NLO effect.

Thermal Effects: Absorption of light can lead to localized heating, which in turn changes the refractive index of the material.

The combination of a strong push-pull system and the robust photoisomerization process makes this compound a promising candidate for developing materials used in all-optical switching and other photonic applications. researchgate.net

NLO Property Governing Structural Feature Potential Application
High Molecular Hyperpolarizability (β)Push-pull system (Butoxy donor, Sulfonic acid acceptor)Frequency doubling, Electro-optic modulation
Large Third-Order Susceptibility (χ⁽³⁾)Extended π-conjugation, PhotoisomerizationAll-optical switching, Optical limiting

Environmental Transformation and Degradation Mechanisms

Photocatalytic Degradation Pathways under Visible Light Irradiation

While specific studies on the photocatalytic degradation of 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid are not extensively documented, the degradation pathways for structurally similar azo dyes under visible light irradiation are well-established and offer valuable insights. The process typically involves the use of a semiconductor photocatalyst that can be activated by visible light.

Upon irradiation with visible light, the photocatalyst generates electron-hole pairs (e⁻/h⁺). These charge carriers react with water and dissolved oxygen to produce highly reactive oxygen species (ROS), primarily hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂⁻•). These ROS are powerful oxidizing agents that initiate the degradation of the dye molecule.

The degradation is believed to proceed through several key steps:

Azo Bond Cleavage : The initial and most critical step in the decolorization of the dye is the cleavage of the azo bond (–N=N–). The highly reactive •OH radicals attack this chromophoric group, breaking the molecule into smaller aromatic intermediates. For this compound, this would likely result in the formation of 4-butoxyphenol (B117773) and 4-sulfobenzenediazonium-derived species, which are further oxidized.

Hydroxylation of Aromatic Rings : The generated •OH radicals will attack the benzene (B151609) rings of the intermediate compounds, leading to the addition of hydroxyl groups. This hydroxylation increases the reactivity of the aromatic rings, making them more susceptible to further oxidation.

Ring Opening : Subsequent and repeated attacks by ROS lead to the opening of the aromatic rings. This step is crucial for the complete mineralization of the dye, as it breaks down the stable aromatic structure into aliphatic compounds.

Mineralization : The aliphatic intermediates are further oxidized into simpler, non-toxic inorganic compounds such as carbon dioxide (CO₂), water (H₂O), sulfate (B86663) ions (SO₄²⁻), and nitrate (B79036) ions (NO₃⁻).

This multi-step pathway ensures not only the removal of color from the water but also the complete breakdown of the complex organic molecule into benign substances.

Role of Oxidative Processes in Environmental Remediation Mechanisms

Advanced Oxidation Processes (AOPs) are a cornerstone of environmental remediation for recalcitrant organic pollutants like azo dyes. These processes are characterized by the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). The central role of these oxidative processes is to non-selectively attack and degrade complex organic molecules.

The mechanism of oxidative degradation is primarily driven by the action of these radicals. For a molecule like this compound, the oxidative attack can occur at multiple sites:

The Azo Linkage : As the most electron-rich part of the molecule and the source of its color, the azo bond is a primary target for electrophilic attack by hydroxyl radicals. Its cleavage leads to rapid decolorization.

The Aromatic Rings : The benzene and phenol (B47542) rings are also susceptible to radical attack, leading to the formation of hydroxylated and, subsequently, ring-opened products.

The Butoxy Group : The ether linkage in the butoxy substituent can also be targeted, although it is generally more resistant to initial attack than the azo bond or aromatic rings.

The effectiveness of these oxidative processes hinges on the sustained generation of a high concentration of radicals. Various AOPs, such as the photo-Fenton process (Fe²⁺/H₂O₂/UV-Vis), ozonation (O₃), and sonolysis, have been shown to be effective in degrading a wide range of azo dyes. These methods ensure the transformation of the parent dye molecule into less complex and less toxic intermediates, which can then be completely mineralized.

Mechanistic Insights into Dye Decolorization

The decolorization of an azo dye is synonymous with the destruction of its chromophore, which for this compound, is the azobenzene (B91143) system. The central mechanism of decolorization is the reductive or oxidative cleavage of the nitrogen-nitrogen double bond (–N=N–).

Oxidative Decolorization: In oxidative processes, such as photocatalysis, the decolorization is initiated by the attack of hydroxyl radicals. The reaction proceeds via an electrophilic attack on the azo bond, leading to its cleavage. This process is generally rapid and results in the formation of aromatic amines and phenols as primary intermediates. For the target compound, this would yield intermediates derived from the butoxy-phenol and sulfonated benzene moieties.

Reductive Decolorization: Under anaerobic or certain catalytic conditions, reductive cleavage of the azo bond can occur. This process involves the transfer of electrons to the azo group, which breaks the double bond and forms two amine compounds. For this compound, this would produce 4-butoxyaniline (B1265475) and sulfanilic acid. While this method is effective for decolorization, the resulting aromatic amines can sometimes be more toxic than the parent dye and may require a subsequent aerobic treatment step for their complete degradation.

The table below summarizes the key reactive species and initial breakdown products in the two primary decolorization mechanisms for analogous azo dyes.

Degradation MechanismKey Reactive SpeciesProbable Initial Intermediates of this compound
Oxidative Cleavage Hydroxyl Radicals (•OH), Superoxide Radicals (O₂⁻•)4-Butoxyphenol, 4-Sulfobenzoic acid derivatives
Reductive Cleavage Hydrated electrons (e⁻aq), Hydrogen atoms (H•)4-Butoxyaniline, Sulfanilic acid

Q & A

Q. What are the optimized synthetic routes for 4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid, and how do reaction conditions influence yield?

Synthesis typically involves diazo coupling between 4-aminobenzenesulfonic acid and 4-butoxyphenol derivatives. Key steps include:

  • Diazotization : Treat 4-aminobenzenesulfonic acid with NaNO₂ in acidic media (e.g., HCl) at 0–5°C to form the diazonium salt .
  • Coupling : React the diazonium salt with 4-butoxyphenol under alkaline conditions (pH 8–10) to form the azo bond. Yields depend on temperature control (5–10°C) and stoichiometric ratios (1:1.1 molar ratio of diazonium salt to coupling agent) .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. How can spectroscopic techniques (NMR, UV-Vis) characterize the structural and electronic properties of this compound?

  • ¹H/¹³C-NMR : The aromatic proton signals in the range δ 7.2–8.5 ppm confirm the azo (–N=N–) linkage and sulfonic acid group (–SO₃H). The butoxy chain protons appear at δ 0.9–1.7 (CH₃) and δ 3.4–4.0 (OCH₂) .
  • UV-Vis : The π→π* transition of the azo group produces absorption bands at 350–450 nm. Solvent polarity and pH can shift these bands, indicating intramolecular charge transfer .

Q. What factors influence the solubility and stability of this compound under varying pH and solvent conditions?

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the sulfonic acid group. Limited solubility in non-polar solvents .
  • Stability : Degrades under strong acidic (pH < 2) or alkaline (pH > 12) conditions due to azo bond cleavage. Stable in neutral to mildly acidic/alkaline environments (pH 4–9) .

Advanced Research Questions

Q. How can computational modeling (DFT, MD) predict the optoelectronic behavior and supramolecular interactions of this compound?

  • DFT Calculations : Optimize geometry to analyze HOMO-LUMO gaps (e.g., ~3.5 eV for similar azo-sulfonic acids) and charge distribution. Predict absorption spectra using TD-DFT .
  • Molecular Dynamics (MD) : Simulate solvent interactions to explain solubility trends or aggregation in aqueous media .

Q. What mechanistic insights explain contradictory data in catalytic applications, such as dye degradation or metal ion sensing?

  • Metal Ion Sensing : Discrepancies in selectivity (e.g., Fe³⁺ vs. Al³⁺) arise from pH-dependent deprotonation of the sulfonic acid group, altering binding affinity. Validate via Job’s plot analysis and FT-IR to confirm coordination sites .
  • Catalytic Degradation : Conflicting reaction rates may stem from radical scavenging by the butoxy group. Use ESR spectroscopy to detect reactive oxygen species (ROS) during photocatalytic assays .

Q. How can advanced chromatographic techniques (HPLC-MS, TLC) resolve impurities from synthetic byproducts?

  • HPLC-MS : Employ a C18 column with acetonitrile/water (0.1% formic acid) gradient elution. Monitor m/z signals for unreacted diazonium salts (m/z ~170) or sulfonic acid dimers .
  • TLC Optimization : Use silica gel plates with ethyl acetate:hexane (3:7) to distinguish the target compound (Rf ~0.5) from unreacted 4-butoxyphenol (Rf ~0.7) .

Q. What strategies improve the compound’s performance in optoelectronic devices (e.g., liquid crystals, sensors)?

  • Liquid Crystal Design : Introduce alkyl chain modifications (e.g., longer chains for lower melting points) to enhance mesophase stability. Characterize via polarized optical microscopy (POM) .
  • Sensor Fabrication : Immobilize the compound on graphene oxide (GO) to amplify fluorescence quenching efficiency for metal ion detection. Validate via cyclic voltammetry .

Methodological Notes

  • Contradiction Analysis : Compare NMR spectra from different synthetic batches to identify byproducts (e.g., sulfonic acid isomers) .
  • Data Validation : Cross-reference experimental UV-Vis spectra with computational predictions to confirm electronic transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.